
Expression Pattern of SmB Protein Across
Different Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SmB protein

Cat. No.: B1176644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The SmB protein, encoded by the SNRPB gene, is a core component of the spliceosome, the

cellular machinery responsible for pre-mRNA splicing. As a fundamental process in gene

expression, splicing is essential in virtually all human cells. Consequently, SmB is expected to

be ubiquitously expressed across different tissues. This technical guide provides an in-depth

overview of the expression pattern of the SmB protein, presenting quantitative data, detailed

experimental protocols, and visualizations of relevant biological pathways and workflows.

Understanding the baseline expression levels of SmB is critical for research into splicing-

related diseases and the development of therapeutics targeting the spliceosome.

Data Presentation: SmB (SNRPB) Expression Levels
While direct quantitative proteomics data comparing SmB protein levels across a wide array of

human tissues is not readily available in a single comprehensive study, we can infer the relative

protein abundance from large-scale transcriptomics data, such as the Genotype-Tissue

Expression (GTEx) project. RNA-seq data serves as a strong proxy for protein expression for

many ubiquitously expressed housekeeping proteins like SmB. The following table summarizes

the median RNA expression levels of the SNRPB gene across various human tissues,

presented in Transcripts Per Million (TPM).
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Tissue Median TPM

Adipose - Subcutaneous 100.5

Adrenal Gland 134.2

Artery - Aorta 96.7

Artery - Coronary 89.1

Artery - Tibial 104.9

Brain - Cerebellum 111.4

Brain - Cortex 102.3

Breast - Mammary Tissue 88.6

Colon - Sigmoid 94.2

Colon - Transverse 90.1

Esophagus - Mucosa 99.8

Heart - Atrial Appendage 75.4

Heart - Left Ventricle 80.2

Kidney - Cortex 108.7

Liver 76.5

Lung 92.3

Muscle - Skeletal 70.1

Nerve - Tibial 120.6

Ovary 125.1

Pancreas 101.8

Pituitary 128.9

Prostate 105.4

Skin - Sun Exposed (Lower leg) 95.3
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Small Intestine - Terminal Ileum 98.7

Spleen 115.8

Stomach 85.9

Testis 118.2

Thyroid 112.7

Uterus 109.3

Vagina 97.4

Data Source: GTEx Portal (SNRPB)

Qualitative protein expression data from the Human Protein Atlas, based on

immunohistochemistry, supports the ubiquitous nature of SmB, with general nuclear expression

observed in a wide variety of tissues examined.[1]

Experimental Protocols
Western Blotting for SmB Protein Quantification in
Tissue Homogenates
This protocol provides a general framework for the detection and quantification of SmB protein
in tissue samples.

a. Tissue Lysate Preparation[2][3][4][5]

Excise fresh tissue and immediately snap-freeze in liquid nitrogen to prevent protein

degradation. Store at -80°C for long-term storage.

For lysis, add ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5%

sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to

the frozen tissue. A general starting point is 300 µL of buffer per 5 mg of tissue.

Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer

until no visible tissue clumps remain.
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Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein lysate.

Determine the protein concentration of the lysate using a BCA protein assay kit.

b. SDS-PAGE and Electrotransfer

Normalize all samples to the same protein concentration with lysis buffer and 2X Laemmli

sample buffer.

Denature the samples by boiling at 95-100°C for 5-10 minutes.

Load 20-30 µg of total protein per lane onto a 12% SDS-polyacrylamide gel. Include a pre-

stained protein ladder.

Run the gel at 100-120V until the dye front reaches the bottom.

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer

system.

c. Immunodetection

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%

Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

Incubate the membrane with a primary antibody specific for SmB (e.g., a validated anti-

SNRPB antibody) diluted in blocking buffer overnight at 4°C.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody, diluted in blocking buffer, for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot

using a chemiluminescence detection system.

For quantification, ensure the signal is within the linear range of detection. Use a

housekeeping protein (e.g., GAPDH, β-actin) for normalization. Densitometry analysis can

be performed using software such as ImageJ.

Immunohistochemistry (IHC) for SmB Protein
Localization in Paraffin-Embedded Tissues
This protocol outlines the steps for visualizing the localization of SmB protein within the

cellular context of tissues.[6][7][8][9]

a. Deparaffinization and Rehydration

Deparaffinize tissue sections by immersing slides in two changes of xylene for 5 minutes

each.

Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3

minutes each, followed by a final rinse in distilled water.

b. Antigen Retrieval

Perform heat-induced epitope retrieval by immersing slides in a sodium citrate buffer (10 mM

Sodium Citrate, 0.05% Tween 20, pH 6.0).

Heat the slides in a pressure cooker or water bath at 95-100°C for 20 minutes.

Allow the slides to cool to room temperature in the buffer.

c. Staining

Wash sections twice with PBS.

Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for

10-15 minutes.

Wash three times with PBS.
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Block non-specific antibody binding by incubating sections in a blocking solution (e.g., 5%

normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

Incubate the sections with the primary anti-SNRPB antibody, diluted in the blocking solution,

overnight in a humidified chamber at 4°C.

Wash sections three times with PBS.

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

Wash three times with PBS.

Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.

Wash three times with PBS.

Visualize the signal by adding diaminobenzidine (DAB) substrate and monitor for color

development.

Stop the reaction by rinsing with distilled water.

Counterstain with hematoxylin to visualize cell nuclei.

Dehydrate the sections through graded ethanol series and clear in xylene.

Mount with a permanent mounting medium and a coverslip.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Spliceosome Assembly Pathway

The SmB protein is a core component of the Sm ring, which is essential for the assembly of

small nuclear ribonucleoproteins (snRNPs), the building blocks of the spliceosome. The

following diagram illustrates the general pathway of snRNP biogenesis.
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Caption: snRNP biogenesis pathway.

Experimental Workflow for Quantitative Western Blotting

The following diagram outlines the key steps in quantifying SmB protein expression in tissue

samples using Western blotting.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1176644?utm_src=pdf-body-img
https://www.benchchem.com/product/b1176644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue Collection & Snap Freezing

Tissue Lysis & Homogenization

Protein Quantification (BCA)

SDS-PAGE

Protein Transfer (PVDF)

Blocking

Primary Antibody Incubation
(anti-SmB)

Secondary Antibody Incubation
(HRP-conjugated)

Chemiluminescent Detection

Densitometry & Normalization

Click to download full resolution via product page

Caption: Quantitative Western blotting workflow.
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Conclusion
The SmB protein, a critical component of the spliceosome, exhibits ubiquitous expression

across a wide range of human tissues, consistent with its fundamental role in pre-mRNA

splicing. While direct quantitative proteomics data is limited, transcriptomics data provides a

reliable estimate of its relative abundance. The provided protocols for Western blotting and

immunohistochemistry offer robust methods for researchers to quantify and localize SmB
protein in their specific tissues of interest. The visualized pathways and workflows serve as a

clear guide for understanding the biological context and experimental procedures related to

SmB protein analysis. This technical guide provides a solid foundation for further investigation

into the role of SmB in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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